PLD2 Potency and Isoform Selectivity Comparison: VU 0364739 vs. ML298 and Halopemide
VU 0364739 hydrochloride is a first-generation PLD2-selective inhibitor with a cellular IC50 of 20 nM for PLD2 and 1500 nM for PLD1, yielding a 75-fold selectivity window . In contrast, the dual PLD1/2 inhibitor halopemide shows IC50 values of 220 nM (PLD1) and 310 nM (PLD2), demonstrating no useful isoform selectivity . The second-generation inhibitor ML298 provides superior selectivity (>53-fold) but at the cost of 18-fold lower PLD2 potency (IC50 = 355 nM) compared to VU 0364739 [1].
| Evidence Dimension | PLD2 inhibitory potency |
|---|---|
| Target Compound Data | PLD2 IC50 = 20 nM |
| Comparator Or Baseline | ML298: PLD2 IC50 = 355 nM; Halopemide: PLD2 IC50 = 310 nM |
| Quantified Difference | VU 0364739 is 18-fold more potent than ML298 and 16-fold more potent than halopemide against PLD2. |
| Conditions | Cellular PLD activity assays |
Why This Matters
Higher potency enables lower working concentrations, reducing off-target effects and compound usage costs.
- [1] Oguin, T. H., et al. (2013). Development of a Selective, Allosteric PLD2 Inhibitor. Probe Reports from the NIH Molecular Libraries Program. View Source
